GLP-1 Secretagogue Potency: Trp-Tyr vs. Tyr-Trp and 338 Other Dipeptides
In a systematic screen of 339 dipeptides on murine enteroendocrine GLUTag cells, Trp-Tyr (WY) at 5 mg/mL induced a GLP-1 secretion level approximately 6-fold higher than the blank control, making it the most potent dipeptide identified. By contrast, its reverse-sequence analog Tyr-Trp (YW) did not induce GLP-1 secretion, confirming strict sequence specificity [1]. The addition of phenylalanine to the N- or C-terminus (yielding FWY or WYF tripeptides) further enhanced potency beyond WY alone, establishing WY as a minimal active pharmacophore [1].
| Evidence Dimension | GLP-1 secretion (fold-change over blank control) in GLUTag cells after 60-min exposure |
|---|---|
| Target Compound Data | Trp-Tyr (WY): ~6-fold at 5 mg/mL |
| Comparator Or Baseline | Tyr-Trp (YW): no significant induction (not active); Blank control: 1-fold |
| Quantified Difference | WY ~6-fold > YW (inactive); WY is the most potent among 339 dipeptides screened |
| Conditions | Murine enteroendocrine GLUTag cell line; 1–5 mg/mL dipeptide; 60 min incubation; GLP-1 measured by ELISA |
Why This Matters
For laboratories screening gut hormone modulators, selecting Trp-Tyr over Tyr-Trp or other analogs avoids ordering an inactive compound and ensures the highest probability of detecting a GLP-1 response in cell-based assays.
- [1] Taguchi H, Murai K, Hira T. Trp-Tyr is a dipeptide structure that potently stimulates GLP-1 secretion in a murine enteroendocrine cell model, identified by comprehensive analysis. Biochem Biophys Res Commun. 2023;661:28-33. doi:10.1016/j.bbrc.2023.04.042 View Source
